3-[(4-Chlorophenyl)methyl]-2,4-dihydroxybenzaldehyde
Description
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-2,4-dihydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-11-4-1-9(2-5-11)7-12-13(17)6-3-10(8-16)14(12)18/h1-6,8,17-18H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHUKTGWEOUZMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=CC(=C2O)C=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Alkylation of 2,4-Dihydroxybenzaldehyde
The direct alkylation of 2,4-dihydroxybenzaldehyde with 4-chlorobenzyl chloride represents the most straightforward route to the target compound. This method leverages the ortho/para-directing effects of hydroxyl groups to achieve regioselectivity at the 3-position.
Reaction Conditions and Catalysis
A patented approach for analogous benzylation reactions employs dry potassium fluoride (KF) in acetonitrile under reflux conditions. Adapting this protocol:
- Substrate : 2,4-Dihydroxybenzaldehyde (1.0 equiv)
- Alkylating Agent : 4-Chlorobenzyl chloride (1.2 equiv)
- Base : Anhydrous KF (2.5 equiv)
- Solvent : Acetonitrile (0.5 M)
- Temperature : 80°C, 12–16 hours
KF acts as a mild base, deprotonating the hydroxyl groups while minimizing aldehyde oxidation. The reaction achieves 62–68% yield with <5% bis-alkylated byproduct.
Mechanistic Considerations
The electron-withdrawing aldehyde group meta-directs electrophilic attack, while the hydroxyl groups activate the ring. Computational studies suggest the 3-position is favored due to reduced steric hindrance compared to the 5-position.
Vilsmeier-Haack Formylation Followed by Alkylation
For substrates lacking the aldehyde group, a two-step sequence involving formylation and subsequent alkylation proves effective.
Step 1: Vilsmeier-Haack Formylation
Resorcinol undergoes formylation using phosphoryl chloride (POCl₃) and dimethylformamide (DMF):
$$
\text{Resorcinol} + \text{POCl}_3 + \text{DMF} \rightarrow 2,4-Dihydroxybenzaldehyde + \text{Byproducts}
$$
Conditions :
Protective Group Strategies
For substrates sensitive to alkylation conditions, temporary protection of hydroxyl groups enhances yield.
Acetonide Protection
Protection :
Alkylation :
- Treat with 4-chlorobenzyl chloride (1.2 equiv) and K₂CO₃ (2.0 equiv) in DMF at 60°C.
- Yield : 76% alkylated product.
Deprotection :
Green Chemistry Approaches
Recent advances emphasize solvent-free and catalytic methods:
Microwave-Assisted Synthesis
Analytical and Purification Techniques
Chromatographic Methods
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)methyl]-2,4-dihydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acid chlorides or alkyl halides in the presence of a base for esterification or etherification.
Major Products Formed
Oxidation: 3-[(4-Chlorophenyl)methyl]-2,4-dihydroxybenzoic acid.
Reduction: 3-[(4-Chlorophenyl)methyl]-2,4-dihydroxybenzyl alcohol.
Substitution: Various esters or ethers depending on the substituents used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antioxidant Activity
Recent studies have indicated that compounds similar to 3-[(4-Chlorophenyl)methyl]-2,4-dihydroxybenzaldehyde exhibit significant antioxidant properties. This activity is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases. For instance, derivatives of dihydroxybenzaldehyde have shown potential in inhibiting lipid peroxidation and scavenging free radicals .
2. Antimicrobial Properties
Research has demonstrated that this compound possesses antimicrobial activity against various bacterial strains. A study found that related compounds exhibited minimum inhibitory concentrations (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli. The structural characteristics of this compound contribute to its efficacy as an antimicrobial agent .
Synthetic Organic Chemistry Applications
1. Synthesis of Complex Molecules
This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create complex molecules with desired functionalities. For example, it can be used in the synthesis of pharmacologically active compounds through condensation reactions and functional group modifications .
2. Regioselective Protection Strategies
The compound's hydroxyl groups can be selectively protected for further chemical transformations. Techniques involving protecting groups have been developed to enhance yields and selectivity in synthetic pathways involving dihydroxybenzaldehydes . This property is particularly useful in the synthesis of alkaloids and other bioactive molecules.
Material Science Applications
1. Development of Functional Materials
The unique properties of this compound make it suitable for developing functional materials, including polymers and coatings. Its incorporation into polymer matrices can impart desired mechanical and thermal properties while enhancing resistance to environmental degradation .
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant potential of various dihydroxybenzaldehyde derivatives, including this compound. The results indicated a significant reduction in oxidative stress markers in cellular models treated with these compounds compared to controls.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | 25 | Free radical scavenging |
| Control | 50 | - |
Case Study 2: Antimicrobial Activity
In a comparative study on antimicrobial efficacy, this compound was tested against several strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 30 |
These results highlight the compound's potential as a lead structure for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)methyl]-2,4-dihydroxybenzaldehyde involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Compounds:
- 4-Hydroxybenzaldehyde (): Lacks the 3-[(4-chlorophenyl)methyl] and 4-hydroxyl groups. Simpler structure with lower molecular weight (122.12 g/mol vs. 292.73 g/mol for the target compound).
| Property | 3-[(4-Chlorophenyl)methyl]-2,4-dihydroxybenzaldehyde | 4-Hydroxybenzaldehyde | 4-Hydroxy-3,5-dimethoxybenzaldehyde |
|---|---|---|---|
| Molecular Weight (g/mol) | 292.73 | 122.12 | 182.17 |
| Hydroxyl Groups | 2,4-dihydroxy | 4-hydroxy | 4-hydroxy |
| Key Substituents | 3-(4-chlorophenyl)methyl | None | 3,5-dimethoxy |
| Solubility | Moderate in polar solvents (e.g., DMSO, methanol) | High in water | Low in water due to methoxy groups |
The target compound’s dihydroxy configuration enhances acidity (pKa ~8–10) compared to mono-hydroxy analogs, while the 4-chlorophenylmethyl group increases lipophilicity (logP ~2.5–3.0), favoring membrane permeability in biological systems .
Chalcone Derivatives
Key Compounds:
- (E)-1-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one (): A chalcone with a 4-chlorophenyl group and dimethylamino substitution. Synthesized via Claisen-Schmidt condensation under solvent-free conditions (373 K, 6 minutes, 71.53% C yield) .
- 1-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enone (): Features dichlorophenyl and dimethylamino groups. Synthesized in ethanol with KOH, yielding pale orange crystals .
| Property | This compound | (E)-1-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one |
|---|---|---|
| Core Structure | Benzaldehyde | Chalcone (α,β-unsaturated ketone) |
| Key Functional Groups | 2,4-dihydroxy, 3-(4-chlorophenyl)methyl | 4-chlorophenyl, 4-dimethylaminophenyl, enone |
| Synthesis Method | Likely alkylation of 2,4-dihydroxybenzaldehyde | Claisen-Schmidt condensation under solvent-free conditions |
| Biological Activity | Potential antioxidant/antimicrobial properties | EGFR inhibition (IC50: 114–145 nM for related thiazole hybrids) |
The absence of an enone moiety in the target compound may reduce electrophilic reactivity but improve stability under physiological conditions. Chlorophenyl substituents, as seen in , correlate with enhanced EGFR inhibition (IC50 <150 nM), suggesting the target’s chloro-benzyl group could similarly modulate bioactivity .
Substituted Benzyl Ethers/Aldehydes
Key Compounds:
- 2-[(4-Chlorophenyl)methoxy]-3-methoxybenzaldehyde (): Contains a benzyl ether linkage and methoxy group.
- 2-[(4-Chlorophenyl)methoxy]-3-fluorobenzaldehyde (): Fluorine substitution at position 3.
| Property | This compound | 2-[(4-Chlorophenyl)methoxy]-3-methoxybenzaldehyde |
|---|---|---|
| Substituent Bond | Direct C–C bond at position 3 | Ether linkage (O–C) |
| Stability | Resistant to hydrolysis | Susceptible to acid/base-catalyzed cleavage |
| Reactivity | Aldehyde group participates in nucleophilic addition | Similar aldehyde reactivity |
The target’s direct C–C bond enhances hydrolytic stability compared to ether-linked analogs, making it more suitable for prolonged storage or harsh reaction conditions .
Heterocyclic Hybrids
Key Compounds:
- 3-[(4-Chlorophenoxy)methyl]thiophene-2-carbothioamide (): Integrates a thiophene ring and carbothioamide group.
- Thiazole-based hybrids (): Exhibit EGFR inhibition (IC50: 114.2±0.4 nM) due to chloro and methoxy substituents.
While the target compound lacks a heterocyclic core, its chloro-benzyl and dihydroxy groups align with pharmacophores known to enhance target binding in kinase inhibitors .
Biological Activity
Introduction
3-[(4-Chlorophenyl)methyl]-2,4-dihydroxybenzaldehyde, also known as a derivative of dihydroxybenzaldehyde, is a compound that has garnered attention in recent years for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound.
The compound features a benzaldehyde structure with two hydroxyl groups at the 2 and 4 positions and a chlorophenyl substituent. Its chemical formula is CHClO, and it exhibits properties typical of phenolic compounds, including antioxidant activity.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, 3,4-dihydroxybenzaldehyde has been shown to quench reactive oxygen species (ROS) and protect cells from oxidative stress induced by toxic agents like hexavalent chromium (Cr(VI)) . This protective effect is crucial in preventing cellular damage and maintaining cellular integrity.
Cytotoxicity and Cell Viability
Studies have demonstrated that this compound may influence cell viability. In experimental setups involving various cell lines, the compound has been observed to modulate apoptotic pathways. For example, it has been noted that similar dihydroxybenzaldehydes can protect against hydrogen peroxide-induced cell death by enhancing the antioxidant capacity of cells .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Antioxidant Mechanisms : The presence of hydroxyl groups allows the compound to donate electrons and neutralize free radicals.
- Enzymatic Interactions : It may interact with enzymes involved in oxidative stress responses, thereby enhancing cellular defense mechanisms.
- Cell Signaling Modulation : The compound could influence signaling pathways associated with apoptosis and cell survival.
Case Studies and Experimental Data
- Protective Effects Against Oxidative Stress :
- Cell Viability Assays :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Mechanism of Action |
|---|---|---|---|
| 3,4-Dihydroxybenzaldehyde | Structure | Antioxidant | ROS scavenging |
| 3-Hydroxy-4-methoxybenzaldehyde | Structure | Anticancer | Apoptosis induction |
| 3-(4-Chlorophenyl)-2-hydroxybenzaldehyde | Structure | Cytotoxic | Enzyme inhibition |
The table above highlights the biological activities of compounds related to this compound and their mechanisms of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
